2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, a benzofuran moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and methyl ketones, under acidic or basic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives (e.g., esters or acid chlorides) in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce a wide range of functional groups.
Oxidation and Reduction: The benzofuran and oxadiazole rings can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Cycloaddition: The oxadiazole ring can engage in cycloaddition reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The unique electronic properties of the benzofuran and oxadiazole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for drug discovery and other applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzofuran and oxadiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a benzofuran moiety.
2-(Chloromethyl)-5-(2-thienyl)-1,3,4-oxadiazole: Contains a thiophene ring instead of a benzofuran ring.
2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Features a methyl-substituted phenyl ring.
Uniqueness
The presence of the benzofuran moiety in 2-(Chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-(3-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-8-4-2-3-5-9(8)16-11(7)12-15-14-10(6-13)17-12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZKGZKPMHOXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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